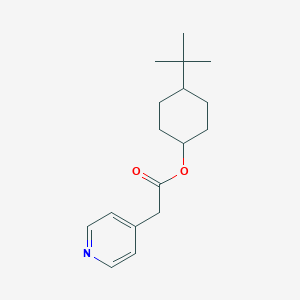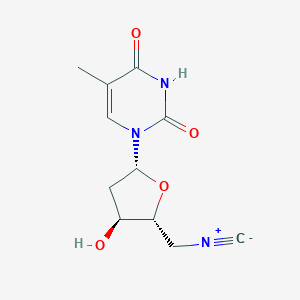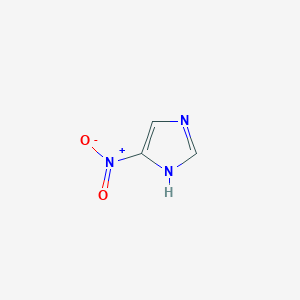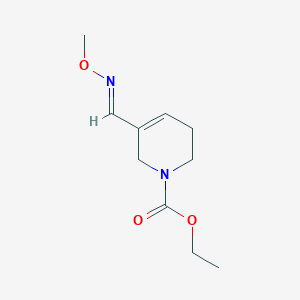
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as bath salts. MDPV is a potent stimulant that has been known to cause serious health problems, including addiction, psychosis, and death. Despite the dangers associated with MDPV, it has been widely used as a recreational drug and has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate acts as a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of this compound. This compound also acts as a norepinephrine reuptake inhibitor, which leads to an increase in norepinephrine levels in the brain. This increase in norepinephrine levels is responsible for the sympathomimetic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature. This compound also causes vasoconstriction, which can lead to tissue damage and organ failure. In addition, this compound has been shown to cause oxidative stress, which can lead to cell damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a number of advantages and limitations for lab experiments. One advantage of this compound is that it is a potent stimulant that can be used to study the effects of dopamine and norepinephrine on the brain. Another advantage of this compound is that it is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of this compound is that it is a highly addictive substance that can be dangerous to handle. Another limitation of this compound is that it has a high potential for abuse, which can make it difficult to use in research studies.
Zukünftige Richtungen
There are a number of future directions for research on Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One direction is to study the potential therapeutic applications of this compound, particularly in the treatment of Parkinson's disease, depression, anxiety, and ADHD. Another direction is to study the long-term effects of this compound on the brain and body, particularly in terms of addiction and organ damage. Finally, future research could focus on developing safer and more effective treatments for the conditions that this compound is being studied for.
Synthesemethoden
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized by reacting 3,4-methylenedioxyphenylpropan-2-one with methylamine and formaldehyde. The resulting product is then treated with hydrochloric acid to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. This compound has also been studied for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
CAS-Nummer |
145071-30-3 |
|---|---|
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
ethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-3-15-10(13)12-6-4-5-9(8-12)7-11-14-2/h5,7H,3-4,6,8H2,1-2H3/b11-7+ |
InChI-Schlüssel |
QLCOVBRPOYSITR-YRNVUSSQSA-N |
Isomerische SMILES |
CCOC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
CCOC(=O)N1CCC=C(C1)C=NOC |
Kanonische SMILES |
CCOC(=O)N1CCC=C(C1)C=NOC |
Andere CAS-Nummern |
145071-30-3 |
Synonyme |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, ethyl ester, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



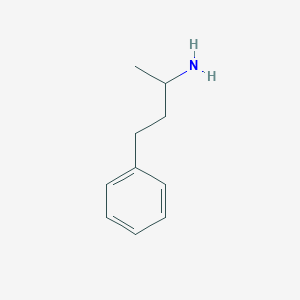
![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)
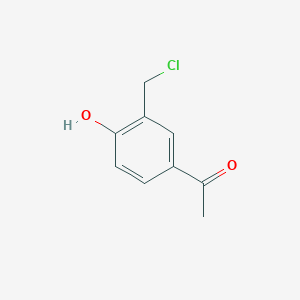
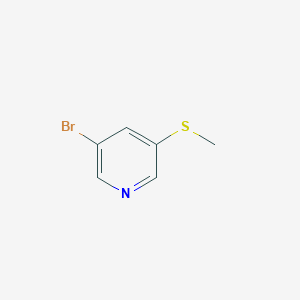


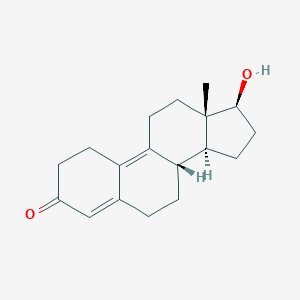


![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
